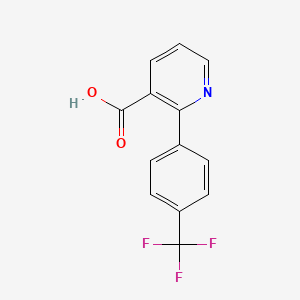

2-(4-Trifluoromethylphenyl)nicotinic acid

描述

2-(4-Trifluoromethylphenyl)nicotinic acid is a nicotinic acid derivative featuring a trifluoromethyl (-CF₃) group at the para position of a phenyl ring attached to the pyridine moiety. This compound belongs to a class of fluorinated aromatic acids with applications in medicinal chemistry, particularly in the design of bioactive molecules. The trifluoromethyl group enhances lipophilicity, metabolic stability, and binding affinity to target proteins, making it a critical pharmacophore in drug discovery .

属性

IUPAC Name |

2-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO2/c14-13(15,16)9-5-3-8(4-6-9)11-10(12(18)19)2-1-7-17-11/h1-7H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSJZOKLRDOUYFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=C(C=C2)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40624042 | |

| Record name | 2-[4-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

339538-65-7 | |

| Record name | 2-[4-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Trifluoromethylphenyl)nicotinic acid typically involves the following steps:

Starting Materials: The synthesis begins with trifluoroacetyl chloride, vinyl ethyl ether, and 3-amino acrylonitrile as the primary raw materials.

Formation of Intermediate: The reaction between trifluoroacetyl chloride and vinyl ethyl ether produces an intermediate compound, which is then reacted with 3-amino acrylonitrile to form 4-trifluoromethyl nicotinonitrile.

Cyclization Reaction: The intermediate undergoes a cyclization reaction in the presence of a catalyst such as sodium hydroxide, potassium hydroxide, or sodium methoxide.

Hydrolysis: The resulting 4-trifluoromethyl nicotinonitrile is hydrolyzed to yield this compound.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of cost-effective raw materials, efficient catalysts, and reaction conditions that ensure high yield and purity of the final product .

化学反应分析

Types of Reactions

2-(4-Trifluoromethylphenyl)nicotinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound .

科学研究应用

Medicinal Chemistry

2-(4-Trifluoromethylphenyl)nicotinic acid has shown promise as a lead compound in the development of therapeutics targeting various diseases:

- Neurodegenerative Disorders : The compound is being investigated for its potential in treating conditions such as Alzheimer's disease. Studies indicate that it may selectively inhibit γ-secretase, an enzyme involved in the pathogenesis of Alzheimer's, while minimizing interactions with other enzymes that could lead to side effects.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.

- Anti-inflammatory Properties : The anti-inflammatory effects have also been noted, which could be beneficial in treating inflammatory diseases.

Agrochemical Applications

The trifluoromethyl group enhances the herbicidal activity of nicotinic acid derivatives. Research indicates that compounds with this moiety can effectively control key weeds in cereal crops. For example, derivatives have been developed for use in protecting crops from pests and diseases, demonstrating significant herbicidal activity against various grass species .

Case Studies and Research Findings

Several studies have documented the efficacy and applications of this compound:

- Neuroprotective Effects : A study published in Pharmaceutical Science highlighted its role as a nicotinic acetylcholine receptor modulator, suggesting potential benefits in cognitive enhancement and neuroprotection . The compound’s ability to improve cognitive functions has been supported by animal model studies.

- Cytotoxicity Against Cancer Cell Lines : In recent research, derivatives similar to this compound were tested against various cancer cell lines. One derivative exhibited selective inhibitory efficacy against vascular endothelial growth factor receptor-2 (VEGFR-2), indicating its potential as an anticancer agent .

Biological Activities of this compound

Case Studies Overview

作用机制

The mechanism of action of 2-(4-Trifluoromethylphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively. This interaction can modulate various biological processes, including enzyme activity and signal transduction pathways .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of nicotinic acid derivatives are highly sensitive to substituent positions and functional groups. Below is a comparison of key analogs:

Table 1: Structural and Functional Comparison of 2-(4-Trifluoromethylphenyl)nicotinic Acid and Analogs

*Assumed based on structural similarity to analogs.

Key Observations:

Trifluoromethyl vs. Trifluoromethoxy Groups :

- The trifluoromethyl group (-CF₃) in this compound contributes to higher electron-withdrawing effects and lipophilicity compared to the trifluoromethoxy (-OCF₃) group in 5-(4-Trifluoromethoxyphenyl)nicotinic acid. This difference may influence membrane permeability and target binding .

- Compound 4j (), which contains a 4-trifluoromethylphenyl group attached to an oxadiazole ring, demonstrated sub-micromolar IC₅₀ values against Bcl-2-expressing cancer cells, highlighting the importance of the -CF₃ group in enhancing potency .

Positional Isomerism :

- 4-(Trifluoromethyl)nicotinic acid (pyridine-4-CF₃) lacks the phenyl ring present in this compound, resulting in reduced steric bulk and altered electronic properties. This simpler structure is often used as a building block for more complex molecules .

Additional Functional Groups: The hydroxyl group in 5-(2-Fluorophenyl)-2-hydroxynicotinic acid improves solubility but may reduce blood-brain barrier penetration compared to non-hydroxylated analogs .

Anticancer Activity:

- Compound 4j (), a 4-trifluoromethylphenyl-oxadiazole derivative, inhibited Bcl-2 protein with IC₅₀ values of 0.2–0.5 µM in cancer cell lines. This suggests that the 4-trifluoromethylphenyl moiety plays a critical role in disrupting protein-protein interactions in apoptosis pathways .

- Structural analogs like this compound may share similar mechanisms due to the -CF₃ group’s ability to enhance binding to hydrophobic pockets in target proteins.

Neuroprotective and Antioxidant Effects:

- This implies that the -CF₃ group’s stability and lipophilicity contribute to mitigating oxidative stress .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : The -CF₃ group increases logP values, enhancing membrane permeability. For example, 5-(4-Trifluoromethoxyphenyl)nicotinic acid has a predicted density of 1.409 g/cm³, indicating moderate lipophilicity .

- Acid-Base Properties : The pKa of 5-(4-Trifluoromethoxyphenyl)nicotinic acid is 2.04, suggesting high solubility in acidic environments, which is favorable for oral absorption .

生物活性

2-(4-Trifluoromethylphenyl)nicotinic acid is a derivative of niacin, known for its diverse biological activities. This compound has garnered interest due to its potential applications in pharmacology, particularly concerning nicotinic acetylcholine receptors (nAChRs) and metabolic pathways. This article reviews the biological activity of this compound, focusing on its mechanism of action, cellular effects, and potential therapeutic applications.

The biological activity of this compound primarily stems from its interaction with nicotinic acid receptors and involvement in various metabolic pathways.

Target and Mode of Action

- Nicotinic Acid Receptors : The compound acts as a ligand for nicotinic acid receptors, significantly influencing their activity. This interaction can modulate downstream signaling pathways, affecting gene expression and cellular functions such as proliferation and apoptosis.

- Enzymatic Interactions : It interacts with enzymes involved in the synthesis and degradation of nicotinic acid derivatives, thereby influencing metabolic flux and levels of metabolites.

Biochemical Pathways

This compound is involved in critical biochemical pathways:

- Synthesis of NAD+ : It plays a role in the conversion of nicotinic acid to nicotinamide adenine dinucleotide (NAD+), essential for cellular energy metabolism.

- Antilipolytic Effects : Similar to niacin, it exhibits antilipolytic properties, leading to decreased plasma free fatty acids and reduced synthesis of triglycerides and very-low-density lipoproteins (VLDL) .

Cellular Effects

The compound's cellular effects are multifaceted:

- Gene Expression Modulation : By binding to nicotinic receptors, it can alter gene expression profiles, impacting various cellular processes.

- Cell Signaling : It influences cell signaling pathways that are crucial for maintaining cellular homeostasis and function.

Research Findings

Recent studies have explored the pharmacological properties of this compound:

Case Studies

- Cardiovascular Disease : A study involving stable cardiac patients indicated that metabolites from niacin metabolism were associated with increased cardiovascular risk. This highlights the importance of understanding the metabolic pathways influenced by compounds like this compound in clinical settings .

- Nicotinic Receptor Studies : In vitro studies demonstrated that derivatives similar to this compound could serve as valuable tools for studying nAChRs, with implications for addiction therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。